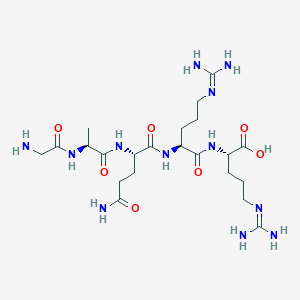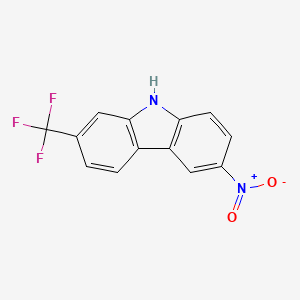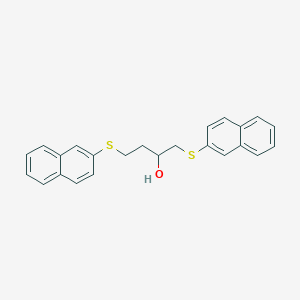![molecular formula C13H13NOS B12599667 4-[(2-Methoxyphenyl)methylsulfanyl]pyridine CAS No. 646511-24-2](/img/structure/B12599667.png)
4-[(2-Methoxyphenyl)methylsulfanyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methoxyphenyl)methylsulfanyl]pyridine is an organic compound that features a pyridine ring substituted with a methoxyphenylmethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)methylsulfanyl]pyridine typically involves the reaction of 4-chloropyridine with 2-methoxybenzyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the mercaptan group displaces the chlorine atom on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-[(2-Methoxyphenyl)methylsulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-[(2-Methoxyphenyl)methylsulfanyl]pyridine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-[(2-Methoxyphenyl)methylsulfanyl]pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyphenylmethylsulfanyl group can enhance the compound’s binding affinity and specificity for its molecular targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-[(2-Methoxyphenyl)methylsulfanyl]benzene
- 4-[(2-Methoxyphenyl)methylsulfanyl]thiophene
- 4-[(2-Methoxyphenyl)methylsulfanyl]furan
Uniqueness
4-[(2-Methoxyphenyl)methylsulfanyl]pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to benzene, thiophene, or furan analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
特性
CAS番号 |
646511-24-2 |
|---|---|
分子式 |
C13H13NOS |
分子量 |
231.32 g/mol |
IUPAC名 |
4-[(2-methoxyphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H13NOS/c1-15-13-5-3-2-4-11(13)10-16-12-6-8-14-9-7-12/h2-9H,10H2,1H3 |
InChIキー |
JGBNNAJMZNGOBP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CSC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)







![1,4-Benzenediamine, N,N'-bis[4-[(2,4-dinitrophenyl)amino]phenyl]-](/img/structure/B12599635.png)
![Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]-](/img/structure/B12599645.png)
![(R)-N-[(R)-alpha-Methylbenzyl]-2-methyl-beta-alanine](/img/structure/B12599647.png)

